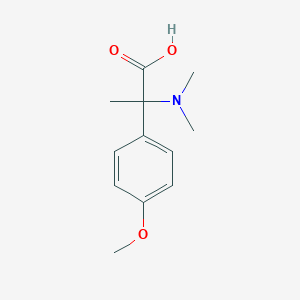
1-(2-Chlorophenyl)-3-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, often using catalysts under specific conditions. For instance, the synthesis of a similar compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-carbonyl-3,4-dihydropyrimidin-2(H)-one, was achieved through the reaction of 4-chlorobenzaldehyde, methyl acetoacetate, and urea using H3BO3 as a catalyst under microwave irradiation, demonstrating a method that could potentially apply to our compound of interest (Guo & Shun, 2004).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like X-ray single-crystal diffraction, demonstrating specific spatial arrangements and bonding patterns. For example, a study on N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine revealed molecule inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs often lead to the formation of complex structures with specific properties. For example, the reaction of arylsulfonyl isocyanates with 4-amino-2,6-dialkylpyrimidines led to the formation of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas, showcasing a method of creating derivatives with potentially similar chemical behaviors as our compound (Zeuner & Niclas, 1989).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystalline structure, have been studied using various analytical methods. For instance, the physical characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine highlighted its crystalline structure and potential antibacterial properties, providing insights into the physical characteristics one might expect from our compound (Murugavel et al., 2015).
Applications De Recherche Scientifique
Molecular Dimerization
Research highlights the significant dimerization capability of ureidopyrimidinones through quadruple hydrogen bonding, indicating potential applications in supramolecular chemistry for creating highly organized structures. This property underlines the compound's utility in designing new molecular assemblies with tailored properties for materials science and nanotechnology (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in synthesizing diverse heterocyclic compounds, such as pyrimidines and urethanes, showcasing its adaptability in organic synthesis. These reactions produce a range of products with potential pharmaceutical applications, highlighting the compound's role in drug discovery and development (Kinoshita et al., 1989).
Herbicidal Activity
The compound's derivatives have been identified as new chlorosis-inducing preemergence herbicides. By inhibiting carotenoid biosynthesis at the phytoene desaturase step, these derivatives demonstrate the compound's potential for agricultural applications, particularly in developing new herbicidal agents (Babczinski et al., 1995).
Formation of Novel Organic Compounds
Studies reveal the compound's role in generating novel organic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives, through reactions with various acceptor molecules. These findings indicate the compound's utility in organic chemistry for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Matsuda et al., 1976).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWVLKWYQBTLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)


